molecular formula C14H20NO5P B3926924 diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate

diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate

Cat. No. B3926924
M. Wt: 313.29 g/mol
InChI Key: MTNDFRHQDPGGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate, also known as HIPP, is a synthetic compound that has been widely used in scientific research. It is a phosphonate derivative of indole-3-acetic acid, a natural plant hormone that regulates various physiological processes, including cell growth, differentiation, and development. HIPP has been shown to have potent biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis. This compound also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition has been implicated in various cellular processes, including cell cycle arrest, apoptosis, and differentiation. This compound may also modulate the activity of other signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest at the G1 phase and activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. This compound also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. In macrophages and microglia, this compound suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB and MAPK pathways. In animal models of neurodegenerative diseases, this compound protects neurons from oxidative stress and neurotoxicity by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. It exhibits potent biological activities at low concentrations, making it a suitable tool for studying cellular processes and signaling pathways. This compound also has low toxicity and minimal side effects, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. This compound may also interact with other compounds or proteins in the cell, leading to off-target effects.

Future Directions

There are several future directions for diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate research. One area of interest is the development of this compound-based drugs for cancer and neurodegenerative diseases. This compound and its derivatives may have potential as anticancer agents or neuroprotective agents that can be used to treat or prevent these diseases. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are needed to identify the molecular targets of this compound and the signaling pathways involved in its biological activities. Finally, this compound may have applications in other fields, such as agriculture and biotechnology, where its plant hormone-like properties may be useful for crop improvement or gene expression regulation.

Scientific Research Applications

Diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells, by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and microglia. In addition, this compound has been found to protect neurons from oxidative stress and neurotoxicity in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

3-di(propan-2-yloxy)phosphoryl-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20NO5P/c1-9(2)19-21(18,20-10(3)4)14(17)11-7-5-6-8-12(11)15-13(14)16/h5-10,17H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDFRHQDPGGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C1(C2=CC=CC=C2NC1=O)O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
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diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
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diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
Reactant of Route 4
diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
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diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
Reactant of Route 6
diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.